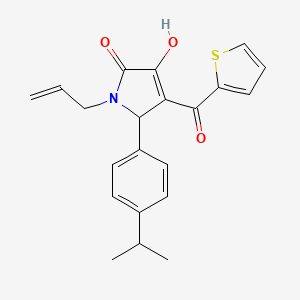
1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H21NO3S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Allyl-3-hydroxy-5-(4-isopropylphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyrrole ring, an allyl group, and a thiophene carbonyl moiety, suggests diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉NO₂S, with a molecular weight of approximately 367.46 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antioxidant Activity : Studies have shown that related pyrrole derivatives possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Potential : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation in vitro and in vivo. For instance, studies on pyrrole derivatives indicate that they can induce apoptosis in cancer cells by modulating key signaling pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Interaction with Biological Targets : The compound has been shown to interact with various proteins and enzymes, potentially inhibiting their activity. For example, it may affect protein-protein interactions critical for tumor growth and metastasis.
- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells. This is often mediated through the activation of caspases and the modulation of Bcl-2 family proteins.
- Antioxidant Mechanism : The hydroxyl group in the structure may contribute to its ability to donate electrons to free radicals, thus neutralizing them and reducing cellular damage.
Case Studies
Several studies have investigated the biological effects of related compounds:
- A study demonstrated that a pyrrole derivative with structural similarities exhibited significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .
- In another case, a series of thiophene-containing compounds were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration.
Propriétés
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-4-11-22-18(15-9-7-14(8-10-15)13(2)3)17(20(24)21(22)25)19(23)16-6-5-12-26-16/h4-10,12-13,18,24H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDIWFPWHBHBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC=C)O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














